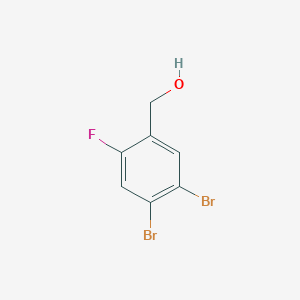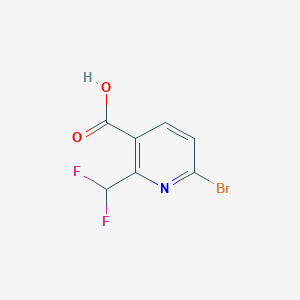
Acide 6-bromo-2-(difluorométhyl)pyridine-3-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular weight of “6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid” is 270.01 . The InChI code is 1S/C7H3BrF3NO2/c8-4-2-1-3 (6 (13)14)5 (12-4)7 (9,10)11/h1-2H, (H,13,14) .Physical And Chemical Properties Analysis
“6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid” is a solid at room temperature . It has a melting point of 175-177°C . The compound is stable under normal conditions .Applications De Recherche Scientifique
Études de catalyse
La catalyse est un domaine de recherche essentiel où l'acide 6-bromo-2-(difluorométhyl)pyridine-3-carboxylique peut avoir des applications significatives. Il peut être utilisé pour développer de nouveaux systèmes catalytiques qui améliorent les vitesses de réaction, la sélectivité et l'efficacité dans divers processus chimiques .
Synthèse organique
Ce composé est également essentiel en synthèse organique, où il peut être utilisé pour introduire le groupe difluorométhyle dans d'autres molécules. Cela est particulièrement utile pour synthétiser des composés avec une stabilité et une activité biologique accrues .
Sondes et capteurs fluorescents
Les groupes bromo et difluorométhyle dans l'This compound en font un candidat pour le développement de sondes et de capteurs fluorescents. Ceux-ci peuvent être utilisés dans des essais biologiques et chimiques pour détecter la présence de divers analytes avec une sensibilité élevée .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, is a key process in the synthesis of a wide variety of organic compounds .
Result of Action
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under standard environmental conditions.
Analyse Biochimique
Biochemical Properties
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are key regulators of cell signaling pathways. Additionally, 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to either inhibition or activation of the target biomolecule. For instance, 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects. For example, high doses of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic transformations can influence the biological activity and toxicity of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid. Additionally, this compound can affect metabolic flux and metabolite levels in cells, further impacting cellular function .
Transport and Distribution
The transport and distribution of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For instance, 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid can be transported into cells via organic anion transporters, which play a crucial role in its cellular distribution .
Subcellular Localization
The subcellular localization of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. The localization of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Propriétés
IUPAC Name |
6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSNKLIXBHLKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



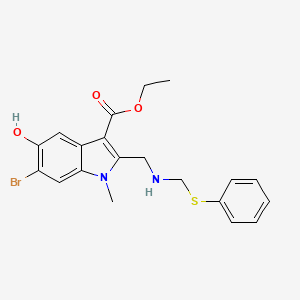
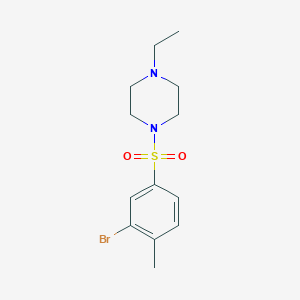

![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)
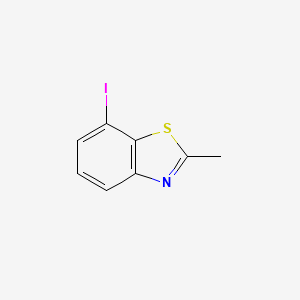
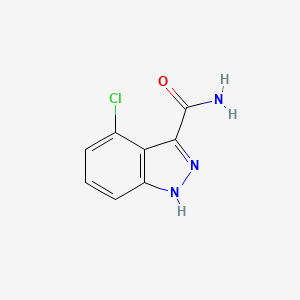



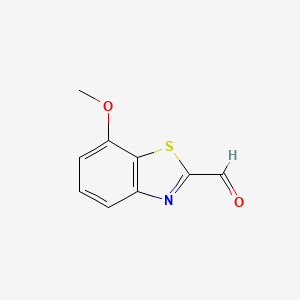
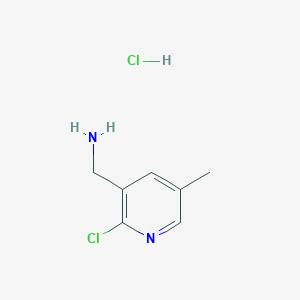
![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)

